methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate
CAS No.:
Cat. No.: VC16217171
Molecular Formula: C23H18O5
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18O5 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate |
| Standard InChI | InChI=1S/C23H18O5/c1-27-22(25)18-7-3-16(4-8-18)20-11-15(14-24)12-21(13-20)17-5-9-19(10-6-17)23(26)28-2/h3-14H,1-2H3 |
| Standard InChI Key | KSPKRAAONSQVLY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate (IUPAC name: methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate) is an organic compound with the molecular formula C₂₃H₁₈O₅ and a molecular weight of 374.4 g/mol. Its structure comprises three interconnected aromatic rings: a central phenyl group substituted with a formyl (-CHO) group at position 3 and a 4-methoxycarbonylphenyl moiety at position 5. The terminal benzoate group is esterified with a methyl group, contributing to the compound’s hydrophobicity.
Stereoelectronic Properties
The compound’s SMILES notation (COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C(=O)OC) reveals a planar geometry facilitated by conjugation across the aromatic systems. The formyl group introduces electrophilic character at the para position, while the methoxycarbonyl groups enhance electron-withdrawing effects, stabilizing the π-system. Computational studies predict a logP (XLogP3) value of 6, indicating high lipophilicity, which is critical for membrane permeability in drug design.
Spectroscopic Signatures
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NMR: The proton NMR spectrum exhibits distinct signals for the formyl proton (~10 ppm), aromatic protons (7.5–8.5 ppm), and methoxy groups (~3.9 ppm).
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IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (aldehyde C=O) confirm the functional groups.
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Mass Spectrometry: The molecular ion peak at m/z 374.4 aligns with the molecular weight, with fragmentation patterns indicative of sequential loss of methoxy and formyl groups.
Synthesis and Optimization Strategies
The synthesis of methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves multistep reactions, as outlined below:
Key Synthetic Routes
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Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 4-methoxycarbonylphenylboronic acid and a brominated benzaldehyde precursor constructs the biphenyl backbone.
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Esterification: Subsequent methylation of carboxylic acid intermediates using methanol and sulfuric acid yields the final product.
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Oxidation: Controlled oxidation of hydroxymethyl intermediates to the formyl group ensures regioselectivity.
Reaction Conditions
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Catalysts: Pd(PPh₃)₄ or CuI for coupling reactions.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar aprotic environments.
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Temperature: 80–100°C for coupling steps; room temperature for esterification.
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | Maximizes cross-coupling efficiency |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Solvent Polarity | High (DMF) | Enhances solubility of intermediates |
Pharmaceutical and Materials Science Applications
Drug Development
The compound’s aldehyde and ester groups serve as handles for derivatization:
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Anticancer Agents: Schiff base formation with amines yields imine derivatives tested for kinase inhibition.
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Antimicrobials: Ester hydrolysis generates carboxylic acids active against Gram-positive bacteria.
Advanced Materials
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Organic Semiconductors: Conjugated aromatic systems enable charge transport in thin-film transistors.
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Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Zn²⁺) forms porous structures for gas storage.
Chemical Reactivity and Stability
Functional Group Transformations
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Aldehyde: Participates in nucleophilic additions (e.g., Grignard reactions) and redox reactions.
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Esters: Hydrolyze to carboxylic acids under acidic or basic conditions; transesterification with alcohols modifies solubility.
Degradation Pathways
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Photodegradation: UV exposure cleaves the formyl group, forming benzoic acid derivatives.
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Thermal Stability: Decomposes above 250°C via retro-Diels-Alder mechanisms.
Analytical and Characterization Techniques
Chromatography
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HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve degradation products.
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TLC: Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1).
Thermal Analysis
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DSC: Melting point observed at 180–185°C.
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TGA: 5% weight loss at 220°C.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
The target compound’s formyl group distinguishes it from analogs, enabling unique reactivity in click chemistry and bioconjugation. Conversely, trifluoromethyl groups in enhance thermal stability, while isoxazole rings in improve photoluminescence .
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